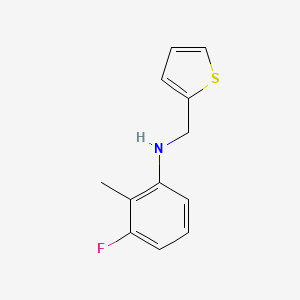

3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline

Description

Molecular Formula Breakdown:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 12 | 1.008 | 12.10 |

| F | 1 | 19.00 | 19.00 |

| N | 1 | 14.01 | 14.01 |

| S | 1 | 32.07 | 32.07 |

| Total | 221.29 |

Comparative Analysis with Analogous Compounds:

The table illustrates that isomers (e.g., fluoro positional variants) share identical molecular formulas but distinct CAS numbers, while structural changes (e.g., absence of a methyl group) alter both formula and weight.

Properties

Molecular Formula |

C12H12FNS |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline |

InChI |

InChI=1S/C12H12FNS/c1-9-11(13)5-2-6-12(9)14-8-10-4-3-7-15-10/h2-7,14H,8H2,1H3 |

InChI Key |

VYCCBSNTQCSNID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)NCC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:

Nitration and Reduction: The starting material, 2-methyl-3-nitroaniline, is nitrated and then reduced to obtain 3-fluoro-2-methylaniline.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The fluorine atom and the thiophen-2-ylmethyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce different alkyl or aryl groups into the molecule .

Scientific Research Applications

3-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Thiophen-2-ylmethylamine Substituents

The following compounds share the N-(thiophen-2-ylmethyl)aniline backbone but differ in substituents on the aromatic ring:

Key Observations :

- Electron Effects : The 3-fluoro substituent in the target compound increases electrophilicity compared to the 4-methyl analogue, which is more electron-rich.

- Lipophilicity : Replacement of fluorine with chlorine (as in ) enhances logP due to chlorine’s higher atomic polarizability.

- Synthetic Utility : Ethynyl-substituted derivatives (e.g., ) are valuable in click chemistry or cross-coupling reactions.

Analogues with Modified Heterocyclic or Aromatic Systems

Variations in the heterocyclic or aromatic moieties significantly alter reactivity and applications:

Key Observations :

- Heterocyclic Influence : Thiazole () and pyridine () introduce nitrogen atoms, altering hydrogen-bonding capacity versus thiophene.

Biological Activity

3-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom, a methyl group, and a thiophenyl substituent, which contribute to its unique properties. The molecular formula is with a molecular weight of approximately 201.23 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. In particular, derivatives have shown effectiveness against various bacterial strains. For instance, studies on related compounds have demonstrated significant antibacterial activity, suggesting that this compound may also possess similar properties.

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays. In vitro studies have revealed that it can induce cytotoxic effects on cancer cell lines, including HCT-116 (colon cancer), with IC50 values indicating potent activity. For example, related compounds demonstrated IC50 values ranging from 7.1 μM to 11.9 μM against HCT-116 cells .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 7.1 ± 0.07 | Induces apoptosis |

| Compound B | MCF7 (breast) | 10.5 ± 0.07 | Cell cycle arrest |

| Compound C | A549 (lung) | 11.9 ± 0.05 | Apoptotic pathway activation |

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cancer cells and microbes. Studies suggest that it may inhibit key enzymes or receptors involved in cellular proliferation and survival pathways. For example, the compound's structure allows it to participate in electrophilic aromatic substitution reactions, potentially leading to modifications in target proteins.

Case Studies

- Anticancer Screening : A study evaluated the cytotoxicity of various synthesized derivatives against five human tumor cell lines, revealing selective cytotoxicity for certain analogs with promising results for further development .

- Antimicrobial Testing : In another study, derivatives similar to this compound were tested against common bacterial strains, showing significant inhibition zones in agar diffusion assays.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of the aniline core. A common route includes:

Fluorination at the ortho position of 2-methylaniline.

Alkylation with thiophen-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Optimization strategies:

- Use anhydrous solvents and inert atmospheres to minimize side reactions (e.g., oxidation of thiophene) .

- Catalytic systems like phase-transfer catalysts may enhance alkylation efficiency.

- Purification via column chromatography with hexane/ethyl acetate gradients improves purity .

Q. How is this compound characterized structurally and electronically?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding in ¹⁹F NMR).

- UV-Vis : Assess electronic transitions influenced by the thiophene ring’s conjugation .

- Mass spectrometry : Validate molecular weight (C₁₃H₁₃FN₂S, MW = 256.32 g/mol) via high-resolution ESI-MS .

Q. What preliminary biological targets have been identified for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases (e.g., tyrosine kinases) due to the thiophene moiety’s π-stacking potential.

- Receptor binding studies : Use radioligand displacement assays (e.g., GPCRs) to quantify affinity (IC₅₀ values).

- Cytotoxicity profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, thiophene substitution) impact bioactivity and material properties?

- Methodological Answer :

- Comparative SAR studies :

| Compound | Substituent | Key Property |

|---|---|---|

| 3-Fluoro-2-methylaniline | No thiophene | Reduced π-π interactions |

| 2-Methyl-N-(thiophen-3-ylmethyl)aniline | Thiophene at position 3 | Altered electronic distribution |

- Computational modeling : DFT calculations (e.g., Gaussian 16) to map HOMO/LUMO levels and predict charge transport in organic semiconductors .

Q. What strategies resolve conflicting data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer :

- Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays).

- Metabolic stability tests : Use liver microsomes to rule out rapid degradation as a cause of variability.

- Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational tools predict the compound’s utility in organic electronics?

- Methodological Answer :

- Molecular dynamics simulations : Analyze film morphology (e.g., amorphous vs. crystalline) using Materials Studio.

- Charge mobility calculations : Employ Marcus theory to estimate hole/electron transport rates.

- Doping studies : Simulate interactions with F4-TCNQ to enhance conductivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Catalyst selection : Chiral ligands (e.g., BINAP) for asymmetric alkylation.

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and impurity formation.

- Crystallization optimization : Screen solvents for preferential crystal growth to avoid racemization .

Data Contradictions and Validation

- Conflict : notes potential therapeutic effects but lacks mechanistic clarity.

- Resolution : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways.

- Conflict : Varied electronic properties reported in materials science applications.

- Resolution : Standardize thin-film fabrication (e.g., spin-coating speed, annealing temperature) for consistent measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.